4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGALRAKSHUURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro group, a fluorophenyl moiety, and a piperazine ring, contributing to its pharmacological properties.
- Molecular Formula : C19H23ClFN3O2S
- Molecular Weight : 411.9 g/mol
- CAS Number : 898451-32-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance. Inhibition of CAs has been linked to anticancer activity and other therapeutic effects.
Biological Activity Overview
Research indicates that 4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibits significant biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels.
- Carbonic Anhydrase Inhibition : As a sulfonamide derivative, it acts as an inhibitor of human carbonic anhydrases, particularly hCA IX and hCA XII, which are overexpressed in various cancers. The inhibitory effects have been quantified in terms of IC50 values, indicating its potency against these enzymes.
- Neuropharmacological Effects : The piperazine component suggests potential neuropharmacological activities, likely influencing neurotransmitter systems.
Case Study: Anticancer Activity
In vitro studies have evaluated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.34 | Inhibition of cell proliferation |
| PANC-1 (Pancreas) | 10.56 | Modulation of p53 signaling |
These results indicate that the compound possesses considerable cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Carbonic Anhydrase Inhibition
The inhibitory activity against carbonic anhydrases was assessed using enzyme kinetics:
| Enzyme | K_i (nM) | Selectivity |
|---|---|---|
| hCA IX | 89 | High |
| hCA II | 750 | Moderate |
The selectivity for hCA IX over hCA II suggests a targeted approach for cancer therapy, minimizing side effects associated with broader inhibition.
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine/Piperidine Moieties
W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide)
- Key Differences :
- Replaces the 4-methylpiperazine with a piperidinylidene ring.
- Substitutes the 4-fluorophenyl with a 4-nitrophenylethyl group.
- W-18 is classified as a controlled substance due to its structural similarity to opioid analogs .
- Molecular Weight : 421.9 g/mol (vs. target compound’s ~423 g/mol, estimated) .
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-Chloro-N-Ethylbenzenesulfonamide
- Key Differences :
- Features a benzyl-substituted piperazine and an ethyl group instead of fluorophenyl.
- Includes a keto group in the ethyl linker.
- The keto group may introduce conformational rigidity, affecting target engagement .
4-Chloro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
- Key Differences :
- Replaces the ethyl chain with a cyclohexyl group .
- Substitutes 4-methylpiperazine with a 2-methoxyphenylpiperazine .
- Cyclohexyl rigidity may limit conformational flexibility, reducing off-target effects .
Analogs with Varying Linkers and Substituents
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences :
- Replaces the benzenesulfonamide with an acetamide linker .
- Retains the 4-fluorophenyl group but uses a tosylpiperazine moiety.
- Implications :
Anticancer Derivatives (e.g., 4-Chloro-N-(4-(1-(2-(2-Cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide)
- Key Differences: Incorporates a hydrazonoethyl side chain with a cyanoacetyl group.
- Implications: Demonstrates anticancer and radiosensitizing activity in vitro, highlighting the role of electron-withdrawing groups (e.g., cyano) in cytotoxicity .
Pharmacological and Regulatory Considerations
- W-18: Banned in multiple jurisdictions (e.g., Arizona, Illinois) due to opioid-like activity and lack of FDA approval . Higher lipophilicity (logP ~4.6) compared to the target compound, which may reduce aqueous solubility .
- Regulatory status is unclear but structural similarity to W-18 may warrant scrutiny.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
